methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride
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Overview
Description
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and an aminopropoxy group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride typically involves the reaction of 6-chloropyridine-2-carboxylate with 2-aminopropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the aminopropoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization and recrystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aminopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminopyridine-2-carboxylate: Similar structure but lacks the aminopropoxy group.
Methyl 6-chloropyridine-2-carboxylate: Contains a chlorine atom instead of the aminopropoxy group.
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: Features a hydroxymethyl group instead of the aminopropoxy group.
Uniqueness
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride is unique due to the presence of both the aminopropoxy and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
2639462-17-0 |
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Molecular Formula |
C10H15ClN2O3 |
Molecular Weight |
246.7 |
Purity |
95 |
Origin of Product |
United States |
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